molecular formula C21H24N4O5S B2362664 1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione CAS No. 2380184-47-2

1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione

Cat. No. B2362664
CAS RN: 2380184-47-2
M. Wt: 444.51
InChI Key: ATPUXOULGGTBNQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine-2,5-dione ring, a piperidine ring, a sulfonyl group, and a pyrimidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine-2,5-dione ring and the piperidine ring, followed by the introduction of the sulfonyl group and the pyrimidine ring .


Molecular Structure Analysis

The molecule’s structure is likely to be quite complex due to the presence of several rings and functional groups. The pyrrolidine-2,5-dione ring and the piperidine ring would contribute to the three-dimensional structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrolidine-2,5-dione ring might undergo reactions with nucleophiles, while the sulfonyl group could potentially be reduced .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its boiling point and melting point compared to simpler compounds .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being investigated for use as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

1-[4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-2-15-13-22-21(23-14-15)30-17-9-11-24(12-10-17)31(28,29)18-5-3-16(4-6-18)25-19(26)7-8-20(25)27/h3-6,13-14,17H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPUXOULGGTBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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